Cas no 1237841-44-9 (6-Iodo-8-trifluoromethyl-imidazo1,2-apyridine-2-carboxylic acid methyl ester)
6-Iodo-8-trifluoromethyl-imidazo1,2-apyridine-2-carboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
- methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- 6-Iodo-8-trifluoromethyl-imidazo1,2-apyridine-2-carboxylic acid methyl ester
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- MDL: MFCD31381598
- Inchi: 1S/C10H6F3IN2O2/c1-18-9(17)7-4-16-3-5(14)2-6(8(16)15-7)10(11,12)13/h2-4H,1H3
- InChI Key: OPXBEJADSYTGPD-UHFFFAOYSA-N
- SMILES: IC1C=C(C(F)(F)F)C2=NC(C(=O)OC)=CN2C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 340
- XLogP3: 3.5
- Topological Polar Surface Area: 43.6
6-Iodo-8-trifluoromethyl-imidazo1,2-apyridine-2-carboxylic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 179778-1g |
6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester, 95% |
1237841-44-9 | 95% | 1g |
$1073.00 | 2023-09-07 | |
| Matrix Scientific | 179778-5g |
6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester, 95% |
1237841-44-9 | 95% | 5g |
$1980.00 | 2023-09-07 | |
| TRC | I182560-250mg |
6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester |
1237841-44-9 | 250mg |
$ 615.00 | 2022-06-04 | ||
| TRC | I182560-500mg |
6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester |
1237841-44-9 | 500mg |
$ 1020.00 | 2022-06-04 |
6-Iodo-8-trifluoromethyl-imidazo1,2-apyridine-2-carboxylic acid methyl ester Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 6-Iodo-8-trifluoromethyl-imidazo1,2-apyridine-2-carboxylic acid methyl ester
Introduction to 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS No. 1237841-44-9)
6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS No. 1237841-44-9) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including an iodine substituent and a trifluoromethyl group, offers a wide range of applications in drug discovery and development.
The chemical structure of 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is composed of an imidazo[1,2-a]pyridine core, which is a heterocyclic system known for its biological activity. The presence of the iodine substituent at the 6-position and the trifluoromethyl group at the 8-position imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various biological studies.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester. One notable approach involves the palladium-catalyzed coupling reactions, which have been widely used to introduce the iodine substituent onto the imidazo[1,2-a]pyridine scaffold. This method not only enhances the yield but also provides high regioselectivity and functional group tolerance.
In terms of biological activity, 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester has shown promising results in various assays. Studies have demonstrated its potential as a potent inhibitor of specific enzymes involved in signal transduction pathways. For instance, it has been reported to exhibit selective inhibition of kinases, which are key targets in cancer therapy. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, enhancing its pharmacokinetic properties.
The iodine substituent in 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester also makes it an ideal candidate for radiolabeling studies. Radiolabeled derivatives of this compound can be used in imaging techniques such as positron emission tomography (PET) to monitor drug distribution and metabolism in vivo. This application is particularly valuable in preclinical and clinical studies to optimize dosing regimens and evaluate therapeutic efficacy.
Beyond its use as a lead compound in drug discovery, 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester serves as a valuable building block for the synthesis of more complex molecules. Its reactivity and functional groups allow for further derivatization through various chemical transformations, enabling researchers to explore a diverse range of analogs with enhanced biological activities.
In conclusion, 6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS No. 1237841-44-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an important tool for advancing our understanding of disease mechanisms and developing novel therapeutic agents.
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